Dodecanoyl fluoride

Description

Significance of Acyl Fluorides as Key Synthetic Intermediates

Once considered mere curiosities, acyl fluorides are now recognized for their significant advantages over their more common counterparts, acyl chlorides. The strong carbon-fluorine bond imparts a notable stability, making them easier to handle and less prone to hydrolysis. beilstein-journals.orgbeilstein-journals.org This stability, however, does not render them unreactive. Acyl fluorides exhibit a "Goldilocks" reactivity, being electrophilic enough to react with a wide range of nucleophiles but often with fewer side reactions and less racemization at adjacent stereocenters compared to acyl chlorides. beilstein-journals.orgbeilstein-journals.org

This finely tuned reactivity has led to their widespread use in a variety of chemical transformations. rsc.org They are extensively employed in challenging amidation and esterification reactions, particularly in peptide synthesis where minimizing racemization is crucial. thieme-connect.comacs.org Furthermore, acyl fluorides have proven to be excellent partners in transition-metal-catalyzed reactions, serving as sources of acyl or aryl groups. cas.cnacs.org The development of new, safer, and more practical synthetic routes to access acyl fluorides has further fueled their growing popularity among synthetic chemists. beilstein-journals.orgbeilstein-journals.org

Dodecanoyl Fluoride (B91410) as a Representative Long-Chain Aliphatic Acyl Fluoride

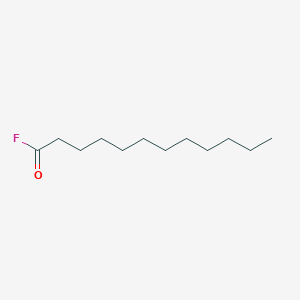

Dodecanoyl fluoride, also known as lauroyl fluoride, serves as an excellent representative of long-chain aliphatic acyl fluorides. Its structure consists of a twelve-carbon aliphatic chain attached to a carbonyl fluoride group. This long, non-polar alkyl chain imparts distinct physical and chemical properties that are characteristic of this subclass of acyl fluorides.

The study of this compound provides valuable insights into the behavior of long-chain acyl fluorides in various chemical reactions. Its synthesis, characterization, and reactivity patterns are often generalizable to other long-chain aliphatic acyl fluorides, making it a crucial compound for research in this area. Recent synthetic methodologies have demonstrated the efficient preparation of this compound from its corresponding carboxylic acid, dodecanoic acid. beilstein-journals.orgacs.orgacs.org

Structure

3D Structure

Properties

CAS No. |

2266-69-5 |

|---|---|

Molecular Formula |

C12H23FO |

Molecular Weight |

202.31 g/mol |

IUPAC Name |

dodecanoyl fluoride |

InChI |

InChI=1S/C12H23FO/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3 |

InChI Key |

DZILZIWOZOYLCG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCC(=O)F |

Origin of Product |

United States |

Chemical and Physical Properties of Dodecanoyl Fluoride

The physical and chemical properties of dodecanoyl fluoride (B91410) are primarily dictated by its molecular structure, which features a long hydrophobic alkyl chain and a polar acyl fluoride head.

| Property | Value |

| Molecular Formula | C12H23FO |

| Molecular Weight | 202.31 g/mol |

| CAS Number | 2266-69-5 |

This table is based on data from ChemicalBook. chemicalbook.com

Synthesis of Dodecanoyl Fluoride

The synthesis of dodecanoyl fluoride (B91410), like other acyl fluorides, is most commonly achieved through the deoxyfluorination of the corresponding carboxylic acid, dodecanoic acid. A variety of fluorinating reagents have been developed to facilitate this transformation under mild conditions.

One effective method involves the use of 2-(trifluoromethylthio)benzothiazolium triflate (BT-SCF3) as a deoxyfluorinating agent. beilstein-journals.org This reagent, in the presence of a base like diisopropylethylamine (DIPEA), smoothly converts dodecanoic acid to dodecanoyl fluoride in high yield. beilstein-journals.orgbeilstein-journals.org The reaction proceeds efficiently at room temperature. beilstein-journals.org

Another notable method utilizes a combination of trichloroisocyanuric acid and cesium fluoride to generate various acyl fluorides, including this compound, from their corresponding carboxylic acids, aldehydes, or alcohols. acs.org Thionyl fluoride (SOF2), generated in-flow from thionyl chloride and potassium fluoride, has also been shown to be a highly efficient reagent for the rapid synthesis of this compound from dodecanoic acid. acs.org Furthermore, older methods, such as the reaction of decanoyl chloride with ammonium (B1175870) fluoride, have also been reported for the preparation of similar long-chain acyl fluorides. google.com

Spectroscopic Characterization of Dodecanoyl Fluoride

The structure of dodecanoyl fluoride (B91410) is confirmed through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy being particularly informative.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a key diagnostic tool for identifying acyl fluorides. Dodecanoyl fluoride would exhibit a characteristic signal for the fluorine atom of the acyl fluoride group. The chemical shift of this signal provides direct evidence for the formation of the C-F bond. For instance, in a study utilizing BT-SCF3 for deoxyfluorination, the formation of decanoyl fluoride (a close homolog) was confirmed by a ¹⁹F NMR yield of 89%. beilstein-journals.orgbeilstein-journals.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show distinct signals for the carbonyl carbon and the carbons of the long alkyl chain. The carbonyl carbon signal would be significantly influenced by the attached fluorine atom.

¹H NMR Spectroscopy: The proton NMR spectrum would be dominated by the signals of the methylene (B1212753) and methyl protons of the dodecyl chain.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This band's position would be shifted to a higher frequency compared to the corresponding carboxylic acid due to the electron-withdrawing effect of the fluorine atom.

Advanced Synthetic Applications and Potential in Functional Materials

Acyl Fluorides as Versatile Building Blocks for Complex Molecular Architectures

Acyl fluorides, including dodecanoyl fluoride (B91410), are increasingly recognized as valuable and versatile intermediates in organic synthesis. thieme-connect.comorganic-chemistry.org Their utility lies in a unique balance of stability and reactivity; they are generally more stable and easier to handle than their acyl chloride counterparts, yet they remain sufficiently reactive for a wide range of chemical transformations. beilstein-journals.org This stability allows for their isolation and purification, which is often challenging for other acyl halides. researchgate.net

The reactivity of acyl fluorides enables their use in constructing complex molecules under mild conditions. organic-chemistry.org They are particularly effective in challenging esterification and amidation reactions, even with sterically hindered nucleophiles. thieme-connect.comorganic-chemistry.org This has made them crucial reagents in the synthesis of peptides, where minimizing side reactions and racemization is critical. thieme-connect.combeilstein-journals.org The controlled reactivity of the acyl fluoride group ensures that it reacts selectively with target functional groups, a vital feature in the late-stage functionalization of intricate molecules like natural products and pharmaceuticals. acs.orglookchem.com

Modern transition-metal catalysis has further expanded the synthetic utility of acyl fluorides. thieme-connect.com They serve as effective acylating agents in nickel- and palladium-catalyzed cross-coupling reactions, allowing for the formation of complex ketones and other carbonyl-containing structures. thieme-connect.comresearchgate.net For instance, nickel-catalyzed reactions have been developed for the synthesis of unsymmetrical ketones using acyl fluorides as the acyl source. thieme-connect.com These catalytic systems can activate the strong carbon-fluorine bond, facilitating transformations that are difficult to achieve with other methods. thieme-connect.com

Integration into Functional Materials Design

The specific structure of dodecanoyl fluoride, featuring a long lipophilic dodecanoyl (C12) tail and a reactive polar head group, makes it an ideal candidate for the design of functional materials, particularly self-assembled monolayers (SAMs). utexas.eduuni-tuebingen.de SAMs are highly ordered, single-molecule-thick films that spontaneously form on a substrate, allowing for precise control over the chemical and physical properties of a surface. utexas.eduuni-tuebingen.de

The incorporation of fluorinated compounds into SAMs is a well-established strategy for creating surfaces with unique properties such as chemical inertness, thermal stability, and pronounced hydrophobicity and oleophobicity (the ability to repel oil). researchgate.net While this compound itself is not a perfluorinated molecule, its long alkyl chain contributes to the formation of densely packed, ordered monolayers. The acyl fluoride head group can be used to anchor the molecule to a suitable substrate or to react with surface-bound functional groups to form a covalent linkage.

The resulting monolayers, rich in C-H bonds from the dodecyl chain, can dramatically alter the surface properties of materials. Applications include:

Controlling Wettability: Creating hydrophobic surfaces that repel water.

Modifying Adhesion: Reducing or enhancing the adhesion of other materials.

Surface Passivation: Protecting underlying materials from corrosion or environmental degradation.

Organic Electronics: The modification of metal surfaces with SAMs can tune the work function of electrodes, a critical factor in the performance of organic electronic devices. aps.org

The ability to form well-defined interfaces using molecules like this compound is crucial for advancements in chemical sensing, electronics, and biocompatible materials. utexas.edu

Contributions to Green Chemistry Methodologies in Acyl Transfer

The use of acyl fluorides like this compound aligns with several principles of green chemistry, particularly when compared to the more traditionally used acyl chlorides. organic-chemistry.orgacs.org

One of the primary advantages is the nature of the byproduct. Acyl transfer reactions using acyl chlorides generate hydrogen chloride (HCl), a corrosive and hazardous acid that often requires neutralization with a base, leading to salt waste. In contrast, reactions with acyl fluorides produce hydrogen fluoride (HF) or, more commonly in the presence of a base or scavenger, a fluoride salt (e.g., KF). acs.org While HF is also hazardous, modern synthetic methods often employ fluoride sources that are safer to handle or generate the acyl fluoride in situ, minimizing exposure. acs.org

Recent advancements have focused on developing more environmentally benign methods for synthesizing acyl fluorides themselves. These include:

Catalytic Methods: Using catalytic amounts of reagents to convert carboxylic acids directly to acyl fluorides, reducing waste from stoichiometric activators. beilstein-journals.org

Flow Chemistry: The in-situ generation of reagents like thionyl fluoride in microfluidic devices allows for the rapid and safe synthesis of acyl fluorides from carboxylic acids without the need to isolate toxic intermediates. acs.org This method enhances safety and efficiency.

Phase-Transfer Catalysis: The use of phase-transfer catalysts enables the synthesis of acyl fluorides from acyl chlorides using aqueous potassium bifluoride, avoiding harsh, anhydrous conditions and simplifying purification. organic-chemistry.org

These methodologies reduce the reliance on hazardous reagents, minimize waste production, and often allow for reactions to occur under milder conditions, thereby lowering energy consumption and contributing to more sustainable chemical manufacturing. organic-chemistry.org

Analytical and Spectroscopic Characterization of Dodecanoyl Fluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of dodecanoyl fluoride (B91410). This non-destructive technique provides detailed information about the carbon-hydrogen framework and the local environment of the fluorine atom.

Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR spectroscopy is an exceptionally sensitive and informative tool for analyzing fluorine-containing compounds like dodecanoyl fluoride. wikipedia.org Its wide chemical shift range minimizes the likelihood of signal overlap, making it ideal for monitoring reaction progress and quantifying product yield. magritek.com

In the synthesis of this compound from carboxylic acids, ¹⁹F NMR is invaluable. For example, during the conversion of a carboxylic acid to an acyl fluoride, researchers can track the reaction in real-time by observing the disappearance of the fluorinating agent's signal and the concurrent emergence of the this compound signal. beilstein-journals.org A recent study on deoxyfluorination demonstrated the formation of decanoyl fluoride with an 89% yield as determined by ¹⁹F NMR. beilstein-journals.org

The chemical shift of the fluorine atom in the acyl fluoride group (-C(O)F) is highly characteristic. Quantitative ¹⁹F NMR (qNMR) can be employed to determine the yield of the reaction accurately. researchgate.net This is achieved by integrating the area of the product's ¹⁹F signal relative to a known amount of an internal standard. researchgate.net To ensure accuracy in quantification, it is crucial to set experimental parameters, such as the relaxation delay, to allow for the complete relaxation of all relevant fluorine nuclei. researchgate.net

Table 1: ¹⁹F NMR Data for Acyl Fluorides This interactive table provides representative chemical shift information for acyl fluorides.

| Compound | Chemical Shift (δ) in ppm | Notes |

|---|---|---|

| Acyl Fluoride (-C(O)F) | +18.1 to -70 | The specific shift can vary based on the molecular structure and solvent. The positive end of this range is more typical. acs.orgucsb.edu |

| Decanoyl Fluoride | Not explicitly stated in sources, but expected within the typical range. | Yields have been determined by ¹⁹F NMR. beilstein-journals.org |

Chromatographic Methods for Purity Assessment in Research

Chromatographic techniques are indispensable for separating this compound from unreacted starting materials, byproducts, and other impurities, thereby ensuring its purity for subsequent applications. epa.gov

Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. sigmaaldrich.comphenomenex.com In a GC system, the sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. phenomenex.com The time it takes for the compound to elute, known as the retention time, helps in its identification, while the peak area in the resulting chromatogram is proportional to its concentration, allowing for purity calculation. phenomenex.commeasurlabs.com A Flame Ionization Detector (FID) is often used for its high sensitivity to organic compounds. phenomenex.comsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) is another powerful technique for purity assessment, especially for compounds that may not be suitable for GC due to high boiling points or thermal instability. researchgate.netunideb.huresearchgate.net In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column containing a stationary phase. The separation is based on the differential partitioning of the compound between the two phases. unideb.husigmaaldrich.com HPLC can be particularly useful for analyzing reaction mixtures and purifying products. For instance, after a synthesis, preparatory HPLC can be used to isolate isomers for further characterization.

Table 2: Chromatographic Methods for Purity Assessment This interactive table summarizes the application of key chromatographic methods for analyzing compounds like this compound.

| Method | Principle of Separation | Common Detector | Application in Research |

|---|---|---|---|

| Gas Chromatography (GC) | Based on volatility and interaction with the stationary phase. sigmaaldrich.comphenomenex.com | Flame Ionization Detector (FID), Mass Spectrometer (MS). phenomenex.comsemanticscholar.org | Assessing purity, detecting volatile starting materials and byproducts. measurlabs.com |

Future Research Trajectories in Dodecanoyl Fluoride Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of novel and sustainable methods for synthesizing dodecanoyl fluoride (B91410), and acyl fluorides in general, is an active area of research. Traditional methods often rely on halogen exchange from acyl chlorides, which can be harsh and generate significant waste. thieme-connect.com Modern research is focused on developing greener, more efficient, and cost-effective alternatives.

One promising direction is the development of catalytic methods that avoid stoichiometric and often toxic reagents. For instance, palladium-catalyzed acyl exchange reactions have been developed, allowing for the synthesis of various acyl fluorides from a commercially available source like benzoyl fluoride. thieme-connect.comeurekalert.org This approach involves a reversible acyl C-F bond cleavage and formation, offering a catalytic route to desired acyl fluorides. eurekalert.org

Another innovative strategy involves the direct fluorination of carboxylic acids. Researchers have explored using reagents like sulfuryl fluoride (SO₂F₂) and thionyl fluoride (SOF₂) for this transformation. thieme-connect.comnih.govrsc.org The in-flow generation of gaseous reagents like SOF₂ from commodity chemicals presents a safer and more efficient way to produce acyl fluorides, including dodecanoyl fluoride, under mild conditions. acs.org This method is advantageous as it minimizes the handling of hazardous materials and allows for rapid, column-free synthesis. nih.govrsc.org

Furthermore, methods utilizing fluorinating agents such as diethylaminosulfur trifluoride (DAST) derivatives for the fluorinative C-C bond cleavage of activated ketones offer a different synthetic route. organic-chemistry.org The use of pentafluoropyridine (B1199360) (PFP) as a mild deoxyfluorination reagent for carboxylic acids is another area of exploration, providing access to acyl fluorides under gentle conditions. acs.org

Future research will likely focus on refining these catalytic systems, exploring new and more benign fluoride sources, and developing one-pot procedures that combine the synthesis of this compound with its subsequent application in a single, streamlined process. acs.orgbeilstein-journals.org The emphasis will continue to be on methods that align with the principles of green chemistry, such as using eco-friendly solvents and minimizing by-products. sciencedaily.comresearchgate.net

Table 1: Comparison of Modern Synthetic Methods for Acyl Fluorides

| Method | Reagents | Advantages | Challenges |

| Palladium-Catalyzed Acyl Exchange | Benzoyl fluoride, Acid anhydride, Palladium catalyst | Catalytic, uses commercially available fluoride source | Requires transition metal catalyst |

| Direct Fluorination with SOF₂ | Carboxylic acid, Thionyl fluoride (SOF₂) | Rapid, mild conditions, column-free | SOF₂ is a toxic gas, requires in-situ generation |

| DAST-Mediated Cleavage | Activated ketone, Diethylaminosulfur trifluoride (DAST) | Mild, fast, scalable | Uses a specialized fluorinating agent |

| Pentafluoropyridine (PFP) Deoxyfluorination | Carboxylic acid, Pentafluoropyridine (PFP) | Mild conditions, one-pot potential | Requires a specific pyridine (B92270) derivative |

Exploration of Undiscovered Reactivity Patterns and Catalytic Transformations

This compound, as a long-chain acyl fluoride, possesses a unique balance of stability and reactivity that makes it a valuable building block in organic synthesis. acs.org While its role in traditional acylation reactions is established, future research is set to uncover new reactivity patterns and catalytic transformations.

A significant area of interest lies in transition-metal-catalyzed reactions where the acyl C-F bond is activated. thieme-connect.com This activation can lead to novel transformations beyond simple nucleophilic acyl substitution. For example, palladium and nickel catalysts have been shown to mediate cross-coupling reactions of acyl fluorides with various partners, including organoboron and organozinc reagents. thieme-connect.comthieme-connect.com These reactions allow for the formation of complex molecules, such as unsymmetrical ketones, by constructing new carbon-carbon bonds. thieme-connect.com The development of these catalytic systems for long-chain acyl fluorides like this compound could open up new avenues for synthesizing complex lipids and other long-chain molecules.

The exploration of radical chemistry involving acyl fluorides is another emerging frontier. thieme-connect.com Single-electron transfer to the acyl fluoride can generate acyl radicals, which can then participate in a variety of subsequent reactions. Combining this with techniques like photoredox catalysis or electrochemistry could lead to unprecedented transformations and applications. thieme-connect.com

Furthermore, the reactivity of this compound is not limited to its acyl group. The long alkyl chain offers potential sites for functionalization, although this area remains largely unexplored. Future research could investigate selective C-H functionalization of the dodecanoyl chain while the acyl fluoride moiety directs the reaction or remains intact for subsequent transformations.

The development of enantioselective catalytic reactions is also a key future direction. Chiral catalysts could be employed to control the stereochemistry of reactions involving this compound, leading to the synthesis of chiral long-chain molecules with specific biological activities. For instance, catalytic fluorolactonization reactions have been developed for other substrates, suggesting the potential for similar enantioselective transformations involving long-chain unsaturated carboxylic acid precursors to this compound analogues. nih.gov

Table 2: Emerging Catalytic Transformations of Acyl Fluorides

| Transformation Type | Catalyst System | Potential Products | Research Focus |

| Cross-Coupling Reactions | Palladium, Nickel | Unsymmetrical ketones, functionalized long-chain molecules | Expanding substrate scope, improving catalyst efficiency |

| Radical Reactions | Photoredox catalysts, Electrochemical systems | Complex organic molecules via radical intermediates | Exploring new reaction pathways, combining with other techniques |

| Enantioselective Catalysis | Chiral transition metal complexes, Organocatalysts | Chiral long-chain compounds | Designing effective chiral catalysts, achieving high enantioselectivity |

| C-H Functionalization | Transition metal catalysts | Functionalized long-chain acyl fluorides | Achieving site-selectivity on the alkyl chain |

Expansion of Applications in Chemical Biology and Advanced Materials Science

The unique properties of this compound position it as a valuable tool for future applications in both chemical biology and advanced materials science.

In the realm of chemical biology , the reactivity of the acyl fluoride group can be harnessed for the development of chemical probes and covalent inhibitors. rsc.orgrsc.org Sulfonyl fluorides have already demonstrated significant utility in targeting various amino acid residues in proteins beyond the typical cysteine. rsc.org While acyl fluorides are more reactive than sulfonyl fluorides, their controlled reactivity could be exploited for site-specific modification of biomolecules. This compound, with its long lipid chain, could be particularly useful for probing or inhibiting proteins that interact with fatty acids or are located within cell membranes. Future research could focus on designing this compound-based probes to study fatty acid metabolism and signaling pathways. The long-chain acyl-CoA synthetase (ACSL) family of enzymes, which are crucial in fatty acid metabolism, could be a potential target for such probes. mdpi.com

The application of acyl fluorides in peptide synthesis is another area ripe for expansion. nih.govrsc.org The use of thionyl fluoride to generate amino acid fluorides in situ has been shown to be effective for both liquid-phase and solid-phase peptide synthesis. nih.govrsc.org Applying similar methodologies to incorporate long-chain fatty acids like dodecanoic acid (the precursor to this compound) into peptides could lead to the synthesis of novel lipopeptides with interesting biological activities.

In advanced materials science , the ability of this compound to participate in polymerization reactions could be explored for the creation of novel polymers and composites. sustainablemanufacturingexpo.comktu.lt The incorporation of the long dodecanoyl chain into a polymer backbone could impart unique properties such as hydrophobicity, self-assembly, or thermal stability. For example, this compound could be used as a monomer or a surface-modifying agent in the synthesis of advanced materials.

The development of self-healing materials is a rapidly growing field, and the reactive nature of the acyl fluoride group could be utilized in designing self-healing polymer systems. sustainablemanufacturingexpo.com For instance, microcapsules containing this compound could be embedded within a polymer matrix. Upon damage, the capsules would rupture, releasing the this compound to react with a complementary functional group in the matrix, thereby repairing the material.

Furthermore, the use of this compound in the synthesis of bio-based and biodegradable materials is an attractive avenue for future research. sustainablemanufacturingexpo.com Its derivation from dodecanoic acid, a naturally occurring fatty acid, aligns with the principles of sustainable materials science. Research could focus on creating novel polyesters or polyamides by reacting this compound with bio-derived diols or diamines, leading to materials with a reduced environmental footprint.

Table 3: Potential Future Applications of this compound

| Field | Application | Research Direction | Potential Impact |

| Chemical Biology | Covalent protein probes | Design of probes to study fatty acid binding proteins | Elucidation of biological pathways, drug discovery |

| Chemical Biology | Lipopeptide synthesis | Development of efficient methods for fatty acid incorporation | Creation of new therapeutics with enhanced properties |

| Advanced Materials | Polymer synthesis | Use as a monomer or modifying agent for novel polymers | Materials with tailored hydrophobicity and self-assembly |

| Advanced Materials | Self-healing materials | Incorporation into microcapsule-based healing systems | Increased lifespan and sustainability of materials |

| Advanced Materials | Biodegradable materials | Synthesis of bio-based polyesters and polyamides | Development of environmentally friendly plastics |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing dodecanoyl fluoride, and how can reaction efficiency be validated experimentally?

- Answer : this compound is typically synthesized via fluorination of dodecanoic acid using agents like cyanuric fluoride or sulfur tetrafluoride. Reaction efficiency is quantified by monitoring fluoride ion release via titration or by spectroscopic methods (e.g., NMR). Ensure detailed documentation of reaction conditions (temperature, solvent, stoichiometry) to enable reproducibility . Purity should be confirmed using melting point analysis and gas chromatography (GC), with supporting data provided in supplementary materials .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting spectral data be addressed?

- Answer : Key techniques include:

- NMR : To confirm the presence of the fluorine moiety (expected δ range: -150 to -200 ppm).

- IR Spectroscopy : For carbonyl stretching frequencies (~1800–1850 cm).

Discrepancies in spectral data may arise from solvent effects or impurities. Cross-validate using high-resolution mass spectrometry (HRMS) and compare with literature values for analogous acyl fluorides .

Q. How should researchers handle and store this compound to maintain stability during experiments?

- Answer : Store under inert atmosphere (argon or nitrogen) at ≤4°C in moisture-free containers. Degradation can be monitored via periodic NMR or GC. Safety protocols should align with fluoride-handling guidelines, including fume hood use and personal protective equipment (PPE) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and activation energies. Software like Gaussian or ORCA can simulate reaction pathways, with validation against experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Ensure reproducibility by sharing computational parameters in supplementary files .

Q. How can contradictions in reported thermodynamic properties (e.g., boiling point) of this compound be resolved?

- Answer : Systematic meta-analysis of existing studies should compare:

- Purity : Assessed via GC or HPLC in original methodologies.

- Measurement techniques : Differential scanning calorimetry (DSC) vs. distillation methods.

Publish corrected values with error margins and cite databases like NIST Chemistry WebBook for analogous compounds (e.g., dodecanoyl chloride) .

Q. What strategies are recommended for optimizing this compound’s selectivity in multi-step organic syntheses?

- Answer : Use kinetic vs. thermodynamic control approaches:

- Temperature modulation : Lower temperatures favor kinetic products.

- Solvent polarity : Polar aprotic solvents (e.g., THF) enhance electrophilicity.

Monitor intermediates via in-situ IR or Raman spectroscopy and validate selectivity using NMR .

Q. How should researchers design experiments to investigate this compound’s hydrolysis kinetics under varying pH conditions?

- Answer : Employ pseudo-first-order kinetics by maintaining excess water. Use pH-stat titrators or conductometric methods to track fluoride ion release. Data analysis should include Arrhenius plots for activation energy determination. Address discrepancies by testing buffer systems (e.g., phosphate vs. acetate) .

Data Presentation and Reproducibility

Q. What are the best practices for presenting spectroscopic and chromatographic data in publications?

- Answer :

- Tables : Include retention times (), integration values, and signal-to-noise ratios.

- Figures : Use color-coded spectra with baseline corrections. Reference known peaks (e.g., TMS for NMR).

Provide raw data in supplementary materials, formatted as .cif or .txt files, to comply with journal guidelines .

Q. How can researchers ensure their experimental methods for this compound are reproducible across laboratories?

- Answer :

- Detailed protocols : Specify equipment models (e.g., Bruker NMR spectrometers) and calibration standards.

- Collaborative validation : Share samples with independent labs for cross-testing.

Follow reporting standards from the Beilstein Journal of Organic Chemistry for experimental rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.